Home > Products > Screening Compounds P57818 > 3-(1h-Benzo[d]imidazol-1-yl)benzoic acid
3-(1h-Benzo[d]imidazol-1-yl)benzoic acid -

3-(1h-Benzo[d]imidazol-1-yl)benzoic acid

Catalog Number: EVT-480902
CAS Number:
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzimidazole ring system fused with a benzoic acid moiety, contributing to its potential pharmacological properties. Benzimidazoles are recognized for their ability to interact with various biological targets, making them significant in drug discovery and development.

Source

This compound can be synthesized through various chemical reactions involving benzimidazole derivatives and benzoic acid or its derivatives. The literature reveals several synthetic pathways that provide insights into its preparation and characterization.

Classification

3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is classified as a heterocyclic aromatic compound due to the presence of both nitrogen and carbon atoms in its ring structure. It is categorized within the broader class of benzimidazole derivatives, which have garnered attention for their pharmaceutical relevance.

Synthesis Analysis

Methods

The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid can be achieved through various methods, including:

  1. Cyclocondensation Reactions: This method involves the reaction of substituted aromatic aldehydes with o-phenylenediamine in the presence of catalysts such as zinc oxide nanoparticles. This approach has been shown to yield high product efficiency and shorter reaction times compared to traditional methods .
  2. One-Pot Synthesis: A more complex synthesis involves reacting an acid chloride of benzoic acid with potassium thiocyanate and subsequently adding 4-(1H-benzimidazol-2-yl)benzenamine. This method allows for the formation of thiourea derivatives that can be further transformed into the desired benzimidazole derivative .

Technical Details

The synthesis often employs techniques such as refluxing in ethanol with concentrated sulfuric acid for esterification processes, followed by purification methods such as recrystallization or chromatography to isolate the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid moiety. The structural formula can be represented as follows:

C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2

This indicates that the compound contains 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Data

The molecular weight of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is approximately 230.24 g/mol. The compound's structural elucidation can be supported by spectroscopic data, including characteristic peaks observed in NMR spectra corresponding to the functional groups present in the molecule.

Chemical Reactions Analysis

Reactions

3-(1H-Benzo[d]imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

  1. Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  2. Amidation: The carboxylic acid can react with amines to form amides, which may enhance its biological activity.
  3. Halogenation: Substitution reactions can occur at various positions on the aromatic rings, allowing for further derivatization.

Technical Details

These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is largely dependent on its interactions with biological targets. Benzimidazole derivatives often exhibit activity by:

  • Inhibiting Enzymes: They may inhibit enzymes involved in critical pathways such as elastase or histone deacetylases, leading to therapeutic effects in diseases like cancer or inflammation .
  • Scavenging Free Radicals: Some derivatives have shown antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Data

In vitro studies indicate that certain derivatives exhibit significant inhibition rates against specific enzymes, suggesting their potential as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is typically a crystalline solid at room temperature with a melting point that varies based on purity but generally falls within a range indicative of similar compounds.

Chemical Properties

The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic aromatic structure. Its stability under various pH conditions can influence its reactivity and potential applications.

Applications

Scientific Uses

3-(1H-Benzo[d]imidazol-1-yl)benzoic acid has promising applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.
  • Antioxidant Research: Its ability to scavenge free radicals positions it as a candidate for further studies in oxidative stress-related conditions.
  • Biochemical Studies: The compound's interactions with DNA and enzymes make it valuable for research in molecular biology and biochemistry .
Introduction to Benzimidazole-Based Pharmacophores

Role of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole nucleus represents a privileged scaffold in drug discovery, characterized by a fused bicyclic structure where a benzene ring is condensed with an imidazole ring. This configuration confers remarkable versatility in biological interactions. The structure serves as a bioisostere for naturally occurring purines (adenine and guanine), enabling it to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [7]. This molecular mimicry underpins its presence in numerous clinically approved drugs spanning therapeutic categories such as anthelmintics (albendazole), antivirals (enviradine), proton pump inhibitors (omeprazole), and antihypertensives (telmisartan) [2] [8].

Table 1: Core Chemical Data for 3-(1H-Benzo[d]imidazol-1-yl)benzoic Acid

PropertyValue/Identifier
CAS Registry Number402944-81-4 / 1240528-32-8 (HCl salt)
IUPAC Name3-(1H-Benzo[d]imidazol-1-yl)benzoic acid
Molecular FormulaC₁₄H₁₀N₂O₂
Molecular Weight238.24 g/mol
SMILESOC(=O)C1=CC=CC(=C1)N1C=NC2=CC=CC=C12
ChemSpider ID4485605
Key Structural FeaturesBenzimidazole linked to meta-carboxybenzene

The scaffold's significance is amplified by its structure-activity relationship (SAR) flexibility. Strategic substitutions at positions N1, C2, C5, and C6 on the benzimidazole ring, or modifications to attached aryl/alkyl groups, enable fine-tuning of pharmacological properties including potency, selectivity, solubility, and metabolic stability [2] [5]. For instance, electron-withdrawing groups (e.g., halogens at C5/C6) often enhance antimicrobial activity, while bulky hydrophobic substituents at N1 can improve receptor binding affinity in anticancer targets [7] [10]. The nitrogen atoms within the imidazole ring serve as crucial hydrogen bond acceptors/donors, facilitating interactions with enzymatic active sites or receptor pockets [5] [8]. The benzoic acid moiety in 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid contributes a hydrogen-bonding carboxylate group and potential for salt formation, enhancing solubility and offering a site for further derivatization into esters or amides [1] [6].

Structural Analogues of 3-(1H-Benzo[d]imidazol-1-yl)benzoic Acid in Drug Discovery

The structural core of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid serves as a versatile template for generating analogues with diverse biological activities. Minor modifications to the linkage position, benzimidazole substitution pattern, or benzoic acid moiety yield significant pharmacological variations:

  • Positional Isomers: The meta-carboxy linkage in the target compound contrasts with the para-isomer (4-(1H-Benzo[d]imidazol-1-yl)benzoic acid hydrochloride, CAS 1240528-32-8) [9]. Computational modeling suggests the meta-orientation may confer distinct conformational flexibility and dipole moments, potentially favoring interactions with specific biological targets compared to the linear para-isomer. The ortho-isomer is synthetically challenging due to steric constraints between the benzimidazole and carboxylic acid group.

  • Benzimidazole N1 vs. C2 Linkage: A critical distinction exists between 1-yl (N1-linked, e.g., 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid) and 2-yl (C2-linked, e.g., 3-(1H-Benzo[d]imidazol-2-yl)benzoic acid, CAS 402944-81-4) isomers [1] [6]. The N1-linked derivative possesses a free N3-H capable of hydrogen bonding, while the C2-linked isomer often exhibits tautomerism. This fundamental difference profoundly impacts molecular geometry, electronic distribution, and consequently, biological target recognition and activity profiles. For example, C2-linked benzimidazoles are prevalent in kinase inhibitors and DNA-binding agents, while N1-linked variants often feature in receptor antagonists.

  • Substituted Derivatives: Systematic modification of the benzimidazole ring or the benzoic acid moiety generates diverse libraries:

  • Halogenation: Introduction of chlorine, as in 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methylphenyl)-1-ethenyl] sulphone, significantly enhanced anticancer activity (51% tumor growth inhibition in HT-29 models) [2] [7].
  • Side Chain Elaboration: Replacing the carboxylic acid with bioisosteres (e.g., tetrazoles, sulfonamides) or converting it to esters/amides modulates polarity, bioavailability, and target engagement. The potent PqsR antagonist 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) exemplifies how complex N1/C2 substituents yield highly specific inhibitors (IC₅₀ ~0.20 µM against P. aeruginosa quorum sensing) [5].
  • Metal Complexation: Coordination of benzimidazole carboxylates to metals (e.g., silver, platinum) can enhance antimicrobial effects, as seen in silver(I) complexes of benzimidazole showing potent antifungal activity [8] [10].

Table 2: Key Structural Analogues and Their Therapeutic Potential

Analogue StructureModification TypeReported Biological ActivityKey Reference Activity
3-(1H-Benzo[d]imidazol-2-yl)benzoic acidC2-linkage isomerAntimicrobial scaffold, kinase inhibition potential [1] [6]
4-(1H-Benzo[d]imidazol-1-yl)benzoic acid HClpara-carboxy isomerBuilding block for receptor antagonists & enzyme inhibitors [9]
6-chloro-1H-(benzo[d]imidazol-2-yl)methyl sulphoneC2-alkylsulphone derivativeAnticancer (51% tumor inhibition HT-29) [2] [7]
2-(4-(3-((6-chloro-1-isopropyl-1H-benzimidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f)N1/C2 disubstitution with nitrilePqsR antagonist (IC₅₀ 0.20 µM vs. P. aeruginosa) [5]
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate (13)Carbomethoxy derivativeCytotoxic (IC₅₀ 7.0-100 µM across multiple cancer lines) [2] [7]
Silver(I) benzimidazole complexesMetal coordinationEnhanced antifungal/antibacterial activity [8] [10]

These structural explorations highlight the compound's role as a privileged intermediate. Derivatives demonstrate significant potential across therapeutic areas:

  • Antimicrobial Agents: Analogues disrupt bacterial communication (quorum sensing, e.g., PqsR antagonist 6f), biofilm formation, and essential enzyme functions [5] [10]. The scaffold's ability to penetrate microbial cells and interact with DNA or key proteins (like FtsZ in tuberculosis) is crucial [3] [8].
  • Anticancer Therapeutics: Styryl sulfones and carbomethoxy derivatives (e.g., methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate) exhibit cytotoxicity via mechanisms including topoisomerase inhibition and interference with cell proliferation pathways (FGFR1 inhibition noted in some derivatives) [1] [2] [7].
  • Targeted Protein Modulators: The benzoic acid moiety facilitates conjugation or serves as an anchor point for binding catalytic sites in enzymes (e.g., dihydrofolate reductase - DHFR) or allosteric pockets in receptors [7] [8]. Patented derivatives increasingly exploit this for kinase inhibition (e.g., targeting FGFR1) or antiviral activity [1] [6] [8].

The ongoing exploration of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid and its analogues underscores the enduring value of the benzimidazole pharmacophore in addressing complex therapeutic challenges, particularly antimicrobial resistance and oncology. Future directions focus on exploiting its synthetic tractability for generating targeted libraries and leveraging structural biology insights for rational design [5] [8].

Properties

Product Name

3-(1h-Benzo[d]imidazol-1-yl)benzoic acid

IUPAC Name

3-(benzimidazol-1-yl)benzoic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,(H,17,18)

InChI Key

JGRMSAIUGUVHHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.